

Technical Guide: Physicochemical Properties of 4-chloro-N-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-chloro-N-methyl-2-nitroaniline

Cat. No.: B181444

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of **4-chloro-N-methyl-2-nitroaniline**. Due to the limited availability of experimentally determined quantitative data in publicly accessible literature and databases for this specific compound, this guide also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters, which can be applied to this and similar chemical entities.

Core Properties of 4-chloro-N-methyl-2-nitroaniline

4-chloro-N-methyl-2-nitroaniline is an aromatic amine derivative. Information from chemical suppliers indicates it is a solid at room temperature, with a color ranging from yellow to deep red.^[1] While specific, experimentally verified quantitative data on properties such as melting point, boiling point, and solubility are not readily available, the fundamental molecular details are presented below.

Data Presentation: Summary of Quantitative Data

Property	Value	Source
CAS Number	15950-17-1	[2]
Molecular Formula	C ₇ H ₇ CIN ₂ O ₂	[3]
Molecular Weight	186.60 g/mol	[1]
Physical Appearance	Deep red solid	[1]
Purity	95%	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	
logP	Data not available	

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of key physicochemical properties for organic compounds like **4-chloro-N-methyl-2-nitroaniline**.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

- Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
- Apparatus Setup:
 - Thiele Tube: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. The assembly is immersed in a high-boiling point oil (e.g., mineral oil or silicone oil) within the Thiele tube.

- Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.
- Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2°C per minute, especially when approaching the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied are recorded. This range is reported as the melting point.

Solubility Determination

Solubility is determined by observing the extent to which a compound dissolves in a specific solvent at a given temperature.

Methodology: Shake-Flask Method

- Sample Preparation: A precisely weighed amount of the solute (e.g., 1-5 mg of **4-chloro-N-methyl-2-nitroaniline**) is added to a known volume of the solvent (e.g., 1 mL of water, ethanol, or other relevant solvents) in a vial.
- Equilibration: The vial is sealed and agitated (e.g., using a shaker or vortex mixer) at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.
- Quantification: The concentration of the compound in the supernatant (the saturated solution) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.
- Qualitative Assessment: For a rapid assessment, a small amount of the compound is added to a test tube containing the solvent. The mixture is agitated, and the substance is classified as soluble, partially soluble, or insoluble based on visual observation.

pKa Determination

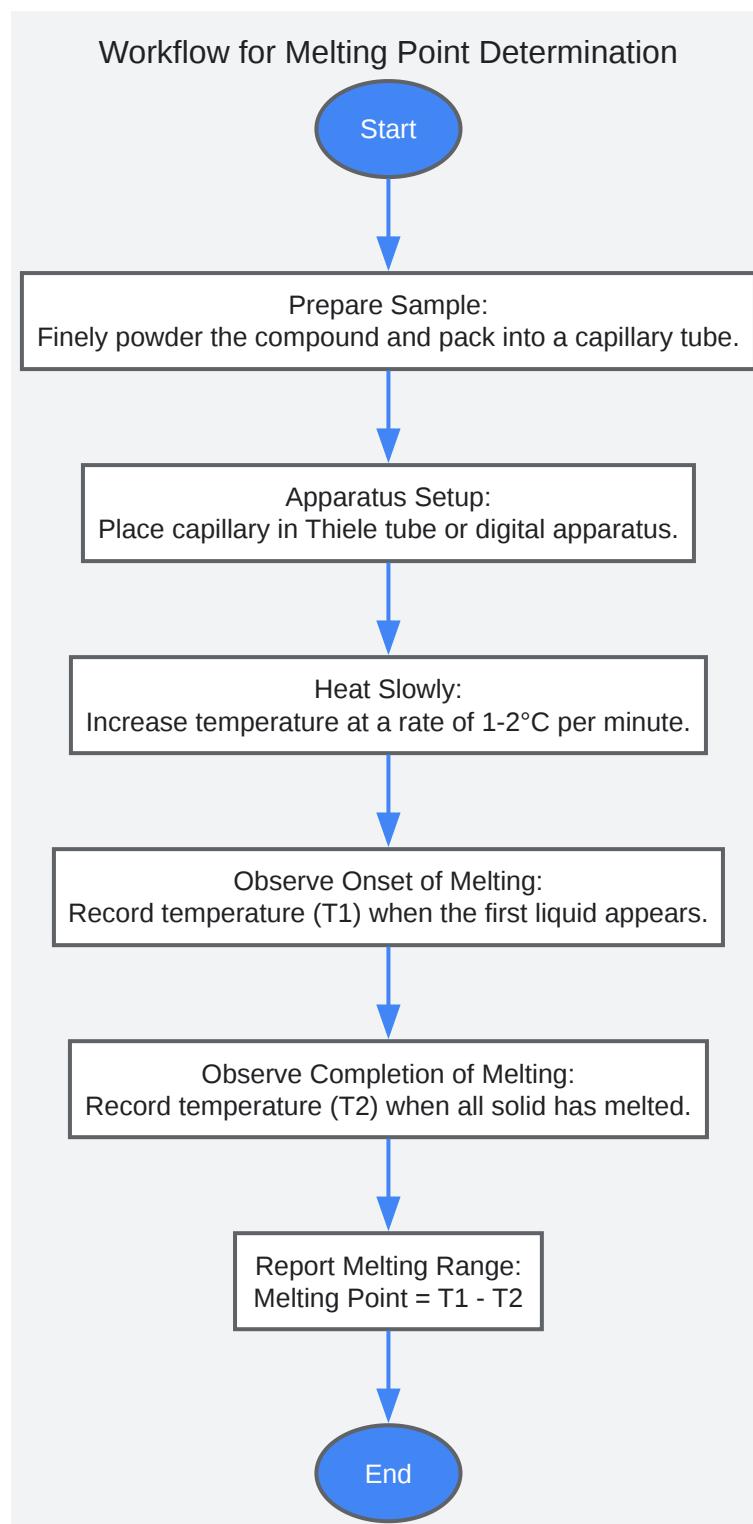
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For an amine, the pKa of its conjugate acid is typically determined.

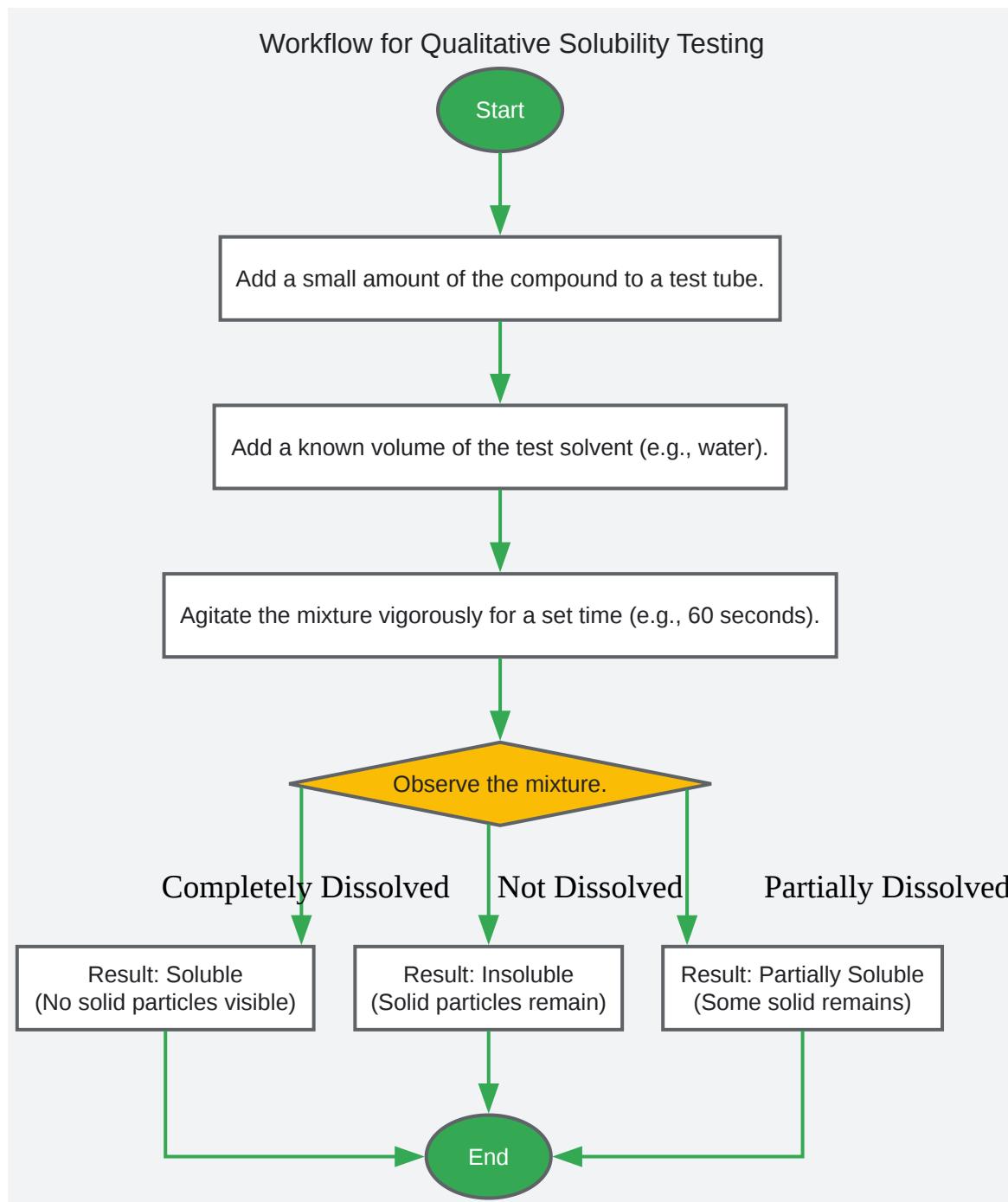
Methodology: Potentiometric Titration

- Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (like methanol or DMSO) if the compound has low water solubility.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity and is determined by its distribution between an immiscible organic solvent (commonly n-octanol) and water.


Methodology: Shake-Flask Method


- Phase Preparation: n-Octanol and water are mutually saturated by mixing and then separating the two phases.
- Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The funnel is shaken for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached.

- Phase Separation: The two phases are carefully separated.
- Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC or UV-Vis spectroscopy).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

The following diagrams illustrate the general experimental workflows for determining melting point and solubility.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-chloro-N-methyl-2-nitroaniline [allbiopharm.com]
- 2. 15950-17-1|4-Chloro-N-methyl-2-nitroaniline|BLD Pharm [bldpharm.com]
- 3. 4-Chloro-N-methyl-2-nitroaniline | 15950-17-1 [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-chloro-N-methyl-2-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181444#physicochemical-properties-of-4-chloro-n-methyl-2-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com